Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It is a small molecule drug belonging to the class of Factor Xa inhibitors, also known as Xa inhibitors [, ]. Apixaban is used to prevent blood clots and stroke in people with atrial fibrillation [].
The synthesis of Apixaban involves a multi-step process focusing on the modification of a carboxamide linker to avoid in vivo hydrolysis into a primary aniline []. The process involves cyclizing the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold, which exhibits potent factor Xa binding activity []. Further optimization involves incorporating a p-methoxyphenyl P1 moiety, replacing the terminal P4 ring with a neutral heterocycle, and modifying the C-3 pyrazole position, ultimately yielding Apixaban []. One of the intermediates in the synthesis process is 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester [].
Apixaban contains a bicyclic tetrahydropyrazolopyridinone scaffold. The chemical formula for Apixaban is C25H25N5O4 []. The key structural features of Apixaban include: * A central pyrazolo[3,4-c]pyridine core * A p-methoxyphenyl group at the P1 position * A 2-oxopiperidin-1-yl)phenyl group at the C-6 position * A carboxamide group at the C-3 position
Apixaban acts as a highly selective, reversible, direct, and competitive inhibitor of factor Xa [, ]. It prevents factor Xa from converting prothrombin to thrombin, thereby reducing thrombin generation and preventing clot formation [, ]. Apixaban exhibits a high degree of selectivity for factor Xa over other serine proteases, including trypsin and plasma kallikrein [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7